N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride
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Overview
Description
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final conversion to the hydrochloride salt. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride
- N-[(1-ethyl-5-chloropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride
- N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrobromide
Uniqueness
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-2-18-14(15)13(11-17-18)10-16-9-8-12-6-4-3-5-7-12;/h3-7,11,16H,2,8-10H2,1H3;1H |
InChI Key |
HHBOXNBQDDWVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
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